Z-D-Phenylalaninol O-(toluene-4-sulfo-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Phenylalaninol O-(toluene-4-sulfo-) typically involves the reaction of ®-2-amino-3-phenylpropanol with benzyloxycarbonyl chloride to form the corresponding carbamate . This intermediate is then reacted with p-toluenesulfonyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods: Industrial production of Z-D-Phenylalaninol O-(toluene-4-sulfo-) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Z-D-Phenylalaninol O-(toluene-4-sulfo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides , sulfones , and various substituted derivatives .
Scientific Research Applications
Chemistry: Z-D-Phenylalaninol O-(toluene-4-sulfo-) is used as an intermediate in the synthesis of pharmaceutical compounds and complex organic molecules . It is also employed in asymmetric synthesis and chiral resolution studies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding . It serves as a model compound in biochemical assays .
Medicine: Z-D-Phenylalaninol O-(toluene-4-sulfo-) is involved in the development of therapeutic agents for various diseases . It is used in the synthesis of antiviral , antibacterial , and anticancer drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also employed in catalysis and polymer synthesis .
Mechanism of Action
The mechanism of action of Z-D-Phenylalaninol O-(toluene-4-sulfo-) involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved include signal transduction and metabolic regulation .
Comparison with Similar Compounds
- Z-D-Phenylalaninol O-(toluene-4-sulfonate)
- ®-2-(((benzyloxy)carbonyl)amino)-3-phenylpropyl p-toluenesulfonate
- Carbamic acid, [1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, phenylmethyl ester, ®-
Uniqueness: Z-D-Phenylalaninol O-(toluene-4-sulfo-) is unique due to its specific structural features and reactivity . The presence of both benzyloxycarbonyl and p-toluenesulfonate groups imparts distinct chemical properties and biological activities . This compound is particularly valuable in asymmetric synthesis and chiral resolution due to its chiral center and functional groups .
Properties
IUPAC Name |
[3-phenyl-2-(phenylmethoxycarbonylamino)propyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-19-12-14-23(15-13-19)31(27,28)30-18-22(16-20-8-4-2-5-9-20)25-24(26)29-17-21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNNSMYTMZUXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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